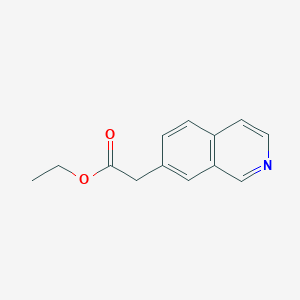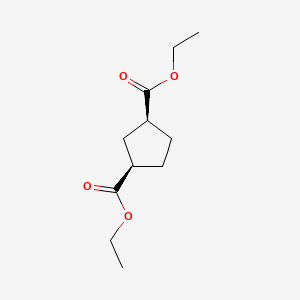
rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate: is an organic compound with the molecular formula C11H18O4 It is a diester derivative of cyclopentane, featuring two ethyl ester groups attached to the 1 and 3 positions of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate typically involves the esterification of cyclopentane-1,3-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Cyclopentane-1,3-dicarboxylic acid+2C2H5OHH2SO4rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate+2H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate can undergo oxidation reactions to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Cyclopentane-1,3-dicarboxylic acid.
Reduction: Cyclopentane-1,3-dimethanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its ester groups provide reactive sites for further chemical modifications.
Mechanism of Action
The mechanism of action of rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its ester groups, which can undergo hydrolysis, oxidation, or reduction. These reactions can lead to the formation of active intermediates that exert biological or chemical effects.
Comparison with Similar Compounds
Dimethyl cyclopentane-1,3-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl succinate: A diester with a similar ester functionality but a different carbon backbone.
Diethyl malonate: Another diester with a different carbon backbone and reactivity.
Uniqueness: rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate is unique due to its specific stereochemistry and the presence of ethyl ester groups
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
diethyl (1R,3S)-cyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C11H18O4/c1-3-14-10(12)8-5-6-9(7-8)11(13)15-4-2/h8-9H,3-7H2,1-2H3/t8-,9+ |
InChI Key |
JQQVLBVQBKQHGD-DTORHVGOSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](C1)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1CCC(C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


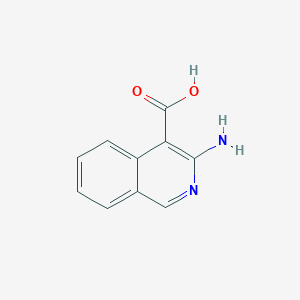


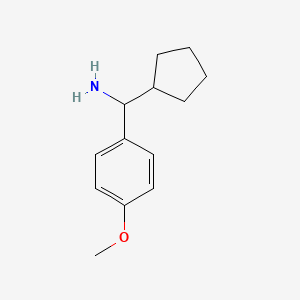
![Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate](/img/structure/B13657417.png)
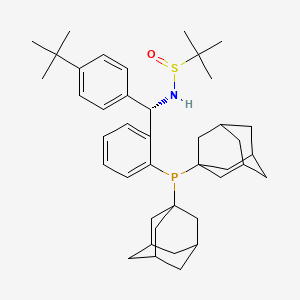
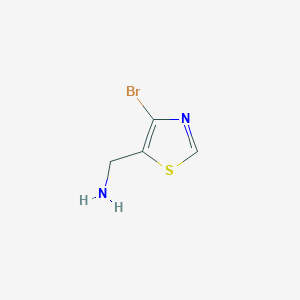


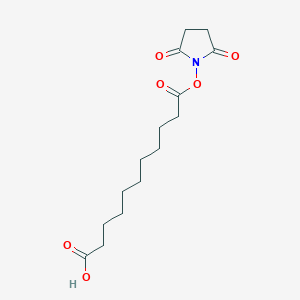
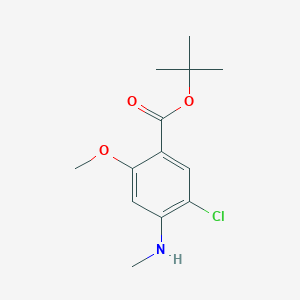
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate](/img/structure/B13657465.png)
